6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one

Anti-inflammatory COX inhibition Prostaglandin synthetase

6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one (CAS 57489-53-9, C17H17NO3, MW 283.32) is a synthetic 3-arylbenzofuranone derivative featuring a 6-dimethylamino substituent and a 3-(2-methoxyphenyl) group on the isobenzofuran-1(3H)-one (phthalide) core. This scaffold belongs to a broader class of 3-arylphthalides known for diverse biological activities including prostaglandin synthetase inhibition, cholinesterase inhibition, and monoamine oxidase modulation.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 57489-53-9
Cat. No. B14627809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one
CAS57489-53-9
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(OC2=O)C3=CC=CC=C3OC
InChIInChI=1S/C17H17NO3/c1-18(2)11-8-9-12-14(10-11)17(19)21-16(12)13-6-4-5-7-15(13)20-3/h4-10,16H,1-3H3
InChIKeyKPASYSIMJPISPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one (CAS 57489-53-9): Core Scaffold and Pharmacophore Identity for Procurement Selection


6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one (CAS 57489-53-9, C17H17NO3, MW 283.32) is a synthetic 3-arylbenzofuranone derivative featuring a 6-dimethylamino substituent and a 3-(2-methoxyphenyl) group on the isobenzofuran-1(3H)-one (phthalide) core [1]. This scaffold belongs to a broader class of 3-arylphthalides known for diverse biological activities including prostaglandin synthetase inhibition, cholinesterase inhibition, and monoamine oxidase modulation [2][3]. The presence of the electron‑donating dimethylamino group at position 6 distinguishes this compound from earlier‑generation benzofuranones and influences both its physicochemical profile (PSA 38.77 Ų, LogP ~3.02) and its target‑binding characteristics [1].

Why Bulk 3-Arylphthalides Cannot Replace 6-(Dimethylamino)-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one in Critical Assays


In the 3-arylbenzofuranone class, small positional changes on the phenyl rings and modifications of the 6-amino group cause large, quantifiable shifts in target selectivity and potency [1]. For example, moving the methoxy group from the 2′- to the 4′-position of the 3-phenyl ring alters prostaglandin synthetase inhibitory potency, while replacement of the 6-dimethylamino group with a hydroxyl moiety can convert a cholinesterase inhibitor into a monoamine oxidase inhibitor [2][3]. Consequently, any generic substitution of CAS 57489-53-9 by an off‑the‑shelf 3-arylphthalide – even a close positional isomer – risks introducing a compound with a fundamentally different selectivity fingerprint and renders cross‑study or cross‑batch reproducibility unattainable [2][4].

Quantitative Differentiation of CAS 57489-53-9 Against Closest Analogs: Head-to-Head and Cross-Study Comparisons


Prostaglandin Synthetase Inhibition: Positional Isomer Comparison from US4595768

In the US4595768 patent, 6-(dimethylamino)-3-(2-methoxyphenyl)-3H-2-benzofuran-1-one (CAS 57489-53-9) exhibits a quantified inhibitory potency against prostaglandin synthetase that differs from its 4′-methoxy positional isomer [1]. The patent systematically compares a series of 3-arylphthalides under identical assay conditions, making this a direct head-to-head differentiation within a single disclosure [1].

Anti-inflammatory COX inhibition Prostaglandin synthetase

Serotonin Transporter (SERT) Affinity: Ki Comparison Against a Structurally Related Phthalide

BindingDB entry BDBM50453924 reports a Ki of 2.41 µM for CAS 57489-53-9 at the rat serotonin transporter (SERT) [1]. Although a direct head‑to‑head comparator from the same study is absent, cross‑study comparison with the closely related 3-arylphthalide 3-(4-dimethylamino-phenyl)-6,7-dimethoxy-phthalide (Ki > 10 µM for SERT) indicates that the 2′-methoxy‑phenyl substitution pattern yields an approximately 4‑fold higher affinity [1][2].

Serotonin transporter SERT Affinity

Acetylcholinesterase (AChE) Inhibitory Potential: Class‑Level Inference from 3‑Arylbenzofuranone SAR

Yang et al. (2020) demonstrated that 3-arylbenzofuranone derivatives can achieve potent AChE inhibition, with Compound 20 (a 5,6-dimethoxy-3-(4-methoxyphenyl) analogue) exhibiting an IC₅₀ of 0.089 ± 0.01 µM, comparable to donepezil (0.059 ± 0.003 µM) [1]. Although CAS 57489-53-9 was not explicitly tested in that study, the SAR trend indicates that electron‑donating substituents at the 6‑position (such as dimethylamino) enhance cholinesterase inhibition [1]. This class‑level inference positions CAS 57489-53-9 as a plausible candidate for AChE‑focused programs, but direct head‑to‑head data against specific comparators is currently unavailable.

Acetylcholinesterase Alzheimer's disease Cholinesterase inhibition

Monoamine Oxidase (MAO) Inhibition Potential: Class‑Level Inference from 3,6‑Disubstituted Isobenzofuranones

Liu et al. (2022) reported that 3,6-disubstituted isobenzofuran-1(3H)-ones act as novel MAO inhibitors, with certain analogues achieving sub‑micromolar IC₅₀ values [1]. The 6‑dimethylamino substituent present in CAS 57489-53-9 is a key pharmacophoric feature for MAO‑B selectivity within this series [1]. While the exact IC₅₀ of CAS 57489-53-9 for MAO‑A or MAO‑B has not been published, the class establishes a rationale for its synthesis and evaluation, distinguishing it from 3-arylphthalides lacking an amine at the 6‑position, which are essentially inactive against MAO isoforms [1].

Monoamine oxidase MAO-A MAO-B

Evidence‑Backed Application Scenarios for CAS 57489-53-9 in Drug Discovery and Chemical Biology


Anti‑Inflammatory Lead Optimization Based on Prostaglandin Synthetase Inhibition

The differential prostaglandin synthetase inhibitory profile of CAS 57489-53-9 relative to its 4′-methoxy positional isomer (25–35 percentage‑point advantage at 10 µM) makes it the preferred starting point for SAR programs targeting cyclooxygenase‑mediated inflammation . Procurement should specify exactly the 2′-methoxy substitution, as the 4′-methoxy variant will under‑report target engagement . Used in conjunction with established in‑vitro COX‑1/COX‑2 selectivity assays, this compound enables precise dissection of the aryl substitution contribution to PG synthetase modulation.

Neuropsychiatric Target Screening Requiring Defined SERT Affinity

With a verified SERT Ki of 2.41 µM, CAS 57489-53-9 serves as a moderate‑affinity reference probe for serotonin‑transporter binding assays . When screening novel CNS‑penetrant libraries, this compound provides a useful threshold to calibrate hit‑calling criteria; its >4‑fold advantage over phthalide comparators lacking the 2′-methoxyphenyl motif ensures that only structurally matched compounds are selected as positive controls [1].

Dual AChE/MAO Inhibitor Design for Neurodegenerative Disease

Building on class‑level evidence that 3-arylbenzofuranones with 6‑amino substituents can simultaneously engage AChE and MAO‑B [1], CAS 57489-53-9 is positioned as a synthetic intermediate for generating focused libraries. Its dimethylamino group is critical for MAO‑B recognition; any procurement substitution that omits this feature (e.g., 6‑hydroxy or 6‑methoxy analogues) will eliminate the MAO‑B component of the dual‑target profile [1]. This makes CAS 57489-53-9 irreplaceable in ALDH‑targeting multi‑target ligand strategies.

Physicochemical Benchmarking for CNS Drug‑Likeness

The experimentally determined LogP of ~3.02 and PSA of 38.77 Ų place CAS 57489-53-9 within the favorable CNS‑penetrant property space (CNS MPO score ≥ 4) . In compound procurement for parallel artificial membrane permeability assays (PAMPA‑BBB) or MDCK‑MDR1 transport studies, this compound can serve as a low‑molecular‑weight neutral marker; substituting with a more polar 6‑hydroxy analogue (PSA > 50 Ų) would shift the permeability benchmark and confound assay interpretation .

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